
S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbothioates, which are characterized by the presence of a thiocarbonyl group attached to an aromatic ring. The presence of both butyl and methoxy substituents on the aromatic rings contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-butylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbothioate by the addition of a thiol reagent. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Methoxyphenyl) 4-methoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate is unique due to the presence of both butyl and methoxy substituents, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61518-88-5 |
|---|---|
Formule moléculaire |
C18H20O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
S-(4-butylphenyl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C18H20O2S/c1-3-4-5-14-6-12-17(13-7-14)21-18(19)15-8-10-16(20-2)11-9-15/h6-13H,3-5H2,1-2H3 |
Clé InChI |
DLCSKKJJTNWSRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


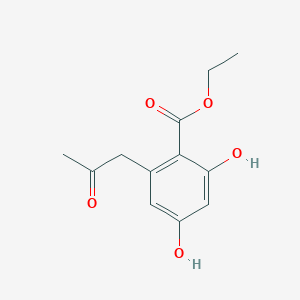
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
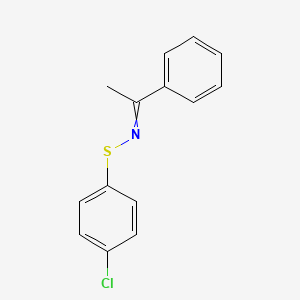
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
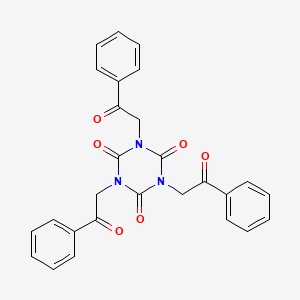
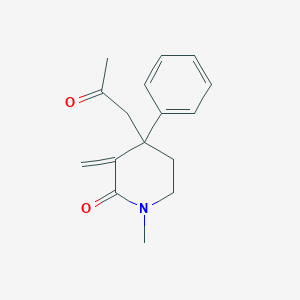
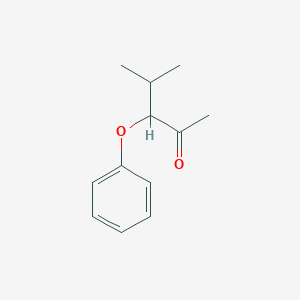
![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
